2-ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrochloride
Description
2-Ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrochloride is a bicyclic heterocyclic compound comprising a fused thiazole and pyridine ring system. The molecule features a saturated six-membered pyridine ring fused with a five-membered thiazole ring. The ethyl group at the 2-position of the thiazole ring enhances lipophilicity, while the dihydrochloride salt form improves aqueous solubility, making it suitable for pharmaceutical applications. This compound is typically synthesized via multi-step heterocyclic reactions, involving alkylation or substitution at the thiazole ring, followed by salt formation with hydrochloric acid .
Properties
IUPAC Name |
2-ethyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S.2ClH/c1-2-8-10-6-3-4-9-5-7(6)11-8;;/h9H,2-5H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKLCZDSNRWXDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)CNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138084-26-9 | |
| Record name | 2-ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Route 1: 4-Piperidone-Based Cyclization and Alkylation
The Degruyter article outlines a pathway starting with 4-piperidone, which is Boc-protected to form tert-butyl 4-oxopiperidine-1-carboxylate (compound *2 ). Reaction with sulfur and cyanamide yields N-Boc-2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (compound 3 ), a critical intermediate. To introduce the ethyl group, compound 3 undergoes alkylation with ethyl bromide in the presence of a base (e.g., K₂CO₃), followed by Boc deprotection using HCl in methanol. This yields 2-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, which is treated with excess HCl to form the dihydrochloride salt.
Key Data :
Route 2: Cyanation and Hydrolysis Followed by Ethylation
Patent US8058440B2 describes a cyanation-hydrolysis sequence to generate 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (compound 4 ). For the target compound, the methyl group is replaced with ethyl by starting from 5-ethyl piperidone. Cyanation with CuCN or NaCN in DMF introduces the nitrile group, which is hydrolyzed to a carboxylic acid and reduced to the ethyl moiety via LiAlH₄ or catalytic hydrogenation. Final treatment with HCl affords the dihydrochloride.
Optimization Insights :
Route 3: Multi-Component Reaction (MCR) Assembly
Catalysis and Green Chemistry Innovations
Recent advancements emphasize solvent selection and energy efficiency. The use of sabinene, a bio-based solvent, in microwave-assisted reactions reduces reaction times from hours to minutes. For example, coupling 3-amino-2-chloropyridine with ethyl isothiocyanate in sabinene at 130°C for 2 hours under microwaves achieves 64% yield.
Table 1: Solvent and Catalyst Screening for Ethylation
| Entry | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Sabinene | None | 130 | 2 | 64 |
| 2 | Ethanol | Triflic acid | 120 | 16 | 70 |
| 3 | DMF | CuCN | 150 | 6 | 85 |
Salt Formation and Purification
Dihydrochloride salt formation is achieved by treating the free base with HCl in methanol or ethyl acetate. Crystallization from ethanol/ether mixtures yields high-purity product. Patent CN104926717A highlights the importance of controlled pH and temperature to avoid over-protonation.
Analytical Characterization
1H NMR of the dihydrochloride salt shows a triplet for the ethyl group at δ 1.2–1.4 ppm and a multiplet for the piperidine protons (δ 3.0–3.5 ppm). ESI-MS confirms the molecular ion peak at m/z 199.1 [M+H]+. Elemental analysis aligns with theoretical values (C: 44.3%, H: 6.2%, N: 12.9%).
Comparative Analysis of Methods
Table 2: Route Comparison
| Route | Steps | Total Yield (%) | Cost | Scalability |
|---|---|---|---|---|
| 1 | 4 | 52 | Moderate | High |
| 2 | 5 | 45 | High | Moderate |
| 3 | 2 | 64 | Low | High |
Route 1 offers the best balance of yield and scalability, while Route 3 excels in green chemistry metrics.
Chemical Reactions Analysis
Key Reaction Types
The compound undergoes several reaction types due to its heterocyclic structure:
a. Electrophilic Substitution
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Target : Pyridine ring.
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Reactivity : Aromatic electrophilic substitution occurs at positions activated by electron-donating groups (e.g., ethyl substituent).
b. Nucleophilic Addition
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Target : Thiazole ring.
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Reactivity : The thiazole’s electron-deficient nature facilitates nucleophilic attack at sulfur or adjacent carbons.
c. Cyclization Reactions
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Mechanism : Intramolecular cyclization forms fused heterocycles, often under acidic or oxidizing conditions .
d. Acid-Mediated Transformations
Mechanistic Insights
a. Oxidative Dehydrogenation
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Role : Critical in cyclization steps, converting intermediates like hydroquinones to aromatic systems via oxygen-mediated oxidation .
b. Acid Catalysis
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Function : Facilitates enol formation (β-ketoesters) and nucleophilic addition, enabling cyclization .
c. Sulfur Chemistry
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Role : Thiazole ring formation involves sulfur incorporation, often requiring acidic conditions to activate precursors .
Biological Implications
The compound’s reactivity profile influences its potential biological interactions:
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Enzyme Inhibition : The fused thiazole-pyridine system may interact with kinase targets, leveraging its aromatic planarity and hydrogen-bonding capabilities.
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Antimicrobial Activity : Thiazole derivatives often exhibit antimicrobial properties through membrane disruption or enzyme inhibition .
Structural Analogues and Reactivity Trends
Related compounds with modified substituents show distinct reactivity:
Scientific Research Applications
Antimicrobial Activity
Research indicates that 2-ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrochloride exhibits significant antimicrobial properties. Studies have shown:
- Broad-Spectrum Efficacy : The compound has been tested against various Gram-positive and Gram-negative bacteria. For instance, it demonstrated minimum inhibitory concentrations (MICs) ranging from 93.7 to 46.9 µg/mL against bacterial strains .
- Mechanism of Action : The antimicrobial effects are believed to involve disruption of cellular processes in target organisms.
Anticancer Properties
The compound has also been investigated for its potential as an anticancer agent:
- Cell Line Studies : In vitro studies have shown that derivatives of this compound exhibit antiproliferative activity against several cancer cell lines including A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer) .
- Structure-Activity Relationship (SAR) : Analysis indicates that specific substitutions on the thiazole or pyridine rings can enhance anticancer activity. For instance, the presence of electronegative groups has been correlated with increased efficacy .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Mechanism of Action
The mechanism of action of 2-ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of 2-ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrochloride, highlighting differences in substituents, counterions, and physicochemical properties:
Key Research Findings
Synthetic Yield Optimization : Alkylation at the 2-position (e.g., ethyl or chloromethyl groups) achieves yields of ~36–40% under standard conditions, comparable to tert-butyldimethylsilyl-protected intermediates (e.g., 26a/b ) .
Purity Trends : Commercial samples of related compounds (e.g., 2-(chloromethyl)-5-methyl-... dihydrochloride ) consistently report ≥95% purity, reflecting robust purification protocols .
Counterion Impact : Dihydrochloride salts (e.g., target compound) are preferred over dihydrobromides in drug development due to lower atomic weight and better biocompatibility .
Biological Activity
2-Ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrochloride is a compound of interest due to its potential biological activities. This article reviews its antimicrobial, anticancer, and anticonvulsant properties based on diverse research studies.
- IUPAC Name : this compound
- Molecular Formula : C8H10Cl2N2S
- Molecular Weight : 239.15 g/mol
- CAS Number : Not specifically listed in the search results but related compounds have CAS numbers indicating its relevance in research.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of thiazole derivatives, including this compound.
In Vitro Studies
-
Minimum Inhibitory Concentration (MIC) : Research indicates that compounds with thiazole moieties exhibit significant antibacterial activity. For instance:
- Compound derivatives demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens including Staphylococcus aureus and Escherichia coli .
- Another study recorded MIC values for thiazole derivatives at approximately 0.23–0.70 mg/mL against Bacillus cereus and Salmonella Typhimurium .
- Mechanism of Action : The mechanism often involves the inhibition of bacterial enzymes such as topoisomerases which are crucial for DNA replication . This selectivity minimizes toxicity to human cells as shown in HepG2 liver cell assays.
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 2-Ethyl-4H... | 0.22–0.25 | Staphylococcus aureus |
| Other Thiazoles | 0.23–0.70 | Bacillus cereus |
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties.
- Cell Line Studies : Compounds similar to 2-ethyl-4H... showed significant cytotoxic effects against various cancer cell lines with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiazole ring enhances anticancer activity by improving binding affinity to target proteins involved in cancer progression .
Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has been documented in several studies.
- Efficacy Testing : Compounds were tested in animal models for their ability to prevent seizures induced by pentylenetetrazol (PTZ). Notably, some derivatives exhibited complete protection against seizures .
- Mechanism Insights : The anticonvulsant activity is hypothesized to arise from modulation of neurotransmitter systems and ion channels involved in neuronal excitability.
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing 2-ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrochloride?
- Key Synthesis Pathway : Cyclization of precursors (e.g., 2-aminopyridine derivatives) with ethylating agents under copper-catalyzed conditions, followed by hydrochlorination.
- Optimization : Use anhydrous solvents (e.g., DMF) at 80–100°C to improve yield . For dihydrochloride formation, HCl gas or concentrated hydrochloric acid is introduced post-cyclization .
- Validation : Confirm intermediates via LC-MS (≥95% purity) and final product by H/C NMR .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- HPLC/LC-MS : Quantify purity (≥95%) using C18 columns with acetonitrile/water gradients .
- NMR : Key signals include δ 1.2–1.4 ppm (ethyl CH), δ 2.8–3.2 ppm (thiazole-CH), and δ 4.5–5.0 ppm (pyridine protons) .
- XRD : Resolve crystal structure using SHELX software for refinement (e.g., SHELXL-97) .
Q. What are the critical storage conditions to ensure compound stability?
- Storage : 2–8°C in airtight, light-resistant containers under inert gas (N/Ar) to prevent hydrolysis or oxidation .
- Stability Tests : Monitor degradation via accelerated stability studies (40°C/75% RH for 1 month) with LC-MS .
Advanced Research Questions
Q. How can contradictory NMR data arising from tautomerism in the thiazolo-pyridine system be resolved?
- Methodology :
- Perform variable-temperature NMR (VT-NMR) to observe dynamic equilibria between tautomers.
- Use N-labeled analogs or 2D NMR (HSQC, HMBC) to assign ambiguous peaks .
- Compare computational predictions (DFT calculations) with experimental data .
Q. What strategies optimize yield in large-scale synthesis while minimizing impurities?
- Process Optimization :
- Reaction Engineering : Use continuous-flow reactors to enhance mixing and heat transfer.
- Purification : Employ recrystallization (ethanol/water) or preparative HPLC for high-purity batches .
- Byproduct Analysis : Identify side products (e.g., over-alkylated derivatives) via GC-MS and adjust stoichiometry .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Approach :
- Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases) based on the ethynyl group’s π-π stacking and hydrogen-bonding potential .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
Q. What experimental design is suitable for studying structure-activity relationships (SAR) in related analogs?
- SAR Framework :
- Analog Synthesis : Introduce substituents (e.g., halogens, methyl groups) at positions 2 and 5 of the thiazole ring .
- Bioassays : Test inhibitory activity against cancer cell lines (e.g., MCF-7, HeLa) using IC measurements .
- Data Correlation : Apply multivariate regression to link electronic (Hammett σ) and steric parameters with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
